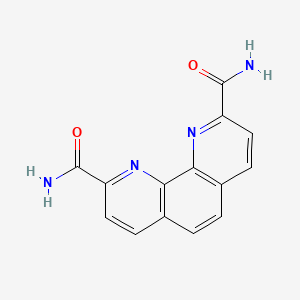

1,10-Phenanthroline-2,9-dicarboxamide

Description

Historical Context and Evolution of Phenanthroline Derivatives in Coordination Chemistry

The story of 1,10-phenanthroline-2,9-dicarboxamide is built upon the legacy of its parent molecule, 1,10-phenanthroline (B135089) (phen). As a heterocyclic organic compound, 1,10-phenanthroline has been a cornerstone in coordination chemistry for decades. wikipedia.orgacs.org Its planar, rigid structure and the ideal placement of its two nitrogen atoms make it an exceptional bidentate chelating agent for a vast array of metal ions. researchgate.netwisdomlib.orgalfachemic.com The stability of the five-membered ring formed upon coordination with a metal ion is a key feature that has led to its widespread use. siena.edu

The evolution from the simple 1,10-phenanthroline to more complex derivatives was driven by the desire to create ligands with tailored properties, such as enhanced selectivity, solubility, or specific functionalities. acs.org Chemists began to functionalize the phenanthroline core at various positions, with the 2- and 9-positions being of particular interest due to their proximity to the coordinating nitrogen atoms. wikipedia.org The introduction of substituents at these positions can create steric hindrance, influencing the geometry of the resulting metal complexes, or introduce new donor atoms to increase the ligand's denticity and modify its electronic properties. alfachemic.comwikipedia.org

The development of this compound represents a significant step in this evolution. By replacing the hydrogen atoms at the 2 and 9 positions with carboxamide groups, the ligand is transformed from a bidentate N,N-donor to a tetradentate N,N',O,O'-donor. This modification combines the "soft" nitrogen donors of the phenanthroline ring with "hard" oxygen donors from the amide groups, creating a hybrid ligand with unique coordination capabilities. researchgate.netacs.org This strategic design has opened new avenues for selective metal ion complexation that were not achievable with the parent phenanthroline molecule.

Structural Significance of the this compound Core

The efficacy of this compound as a ligand is deeply rooted in its molecular architecture. Several key structural features contribute to its remarkable coordination properties.

Pre-organized Structure : The phenanthroline backbone is inherently rigid and planar. alfachemic.comacs.org This rigidity means the four donor atoms (two nitrogen and two oxygen) are held in a relatively fixed spatial arrangement, a property known as pre-organization. researchgate.netacs.org This pre-organized structure reduces the entropic penalty associated with complexation, as the ligand does not need to undergo significant conformational changes to bind a metal ion. This contributes to the formation of highly stable complexes. siena.edu

Tetradentate N,N',O,O' Donor Set : The combination of two nitrogen atoms from the heterocyclic ring and two oxygen atoms from the amide groups allows the ligand to wrap around a metal ion, forming multiple chelate rings. researchgate.netresearchgate.net This tetradentate nature results in strong and stable complexes, particularly with metal ions that have a coordination number of 8 or higher, such as lanthanides and actinides. acs.org

Hybrid Donor Atoms : The ligand possesses both soft (nitrogen) and hard (oxygen) donor atoms. According to the Hard and Soft Acids and Bases (HSAB) principle, this hybrid character is crucial for its selectivity. Trivalent actinides, considered softer acids than the corresponding lanthanides, exhibit a stronger interaction with the soft nitrogen donors of the phenanthroline core. acs.org This difference in covalent interaction with the N-donors is a key factor in the ligand's ability to discriminate between actinides and lanthanides. acs.orgnih.gov

Tunable Amide Groups : The substituents on the amide nitrogen atoms can be easily modified. researchgate.net This allows for the fine-tuning of the ligand's properties, such as its solubility in different solvents and its electronic characteristics. For example, attaching long alkyl chains can enhance solubility in organic phases for solvent extraction applications, while incorporating hydrophilic groups like ethylene (B1197577) glycols can improve water solubility. nih.govacs.org

The combination of these structural elements creates a ligand with a well-defined binding cavity that is particularly suited for large metal ions with an ionic radius of approximately 1.0 Å. researchgate.netacs.org

Overview of Key Research Domains for this compound and its Analogues

The unique structural characteristics of this compound and its derivatives have made them valuable tools in several key areas of chemical research, primarily in the separation and sensing of metal ions.

Separation of f-Elements (Lanthanides and Actinides)

A major application of these ligands is in the partitioning of minor actinides (like americium and curium) from lanthanides in spent nuclear fuel. researchgate.netresearchgate.net This separation is a critical step in advanced nuclear fuel cycles, as it allows for the reduction of the long-term radiotoxicity of nuclear waste. The ligands show a preferential binding for trivalent actinides over lanthanides, which is attributed to the greater covalent character of the actinide-nitrogen bonds compared to the lanthanide-nitrogen bonds. acs.org

Research has demonstrated that derivatives of this compound can achieve high separation factors (SF) for Am(III) over Eu(III), a common lanthanide fission product. acs.orgrsc.org For instance, hydrophilic derivatives have been developed that show excellent selectivity in mildly acidic aqueous solutions. acs.org

| Ligand Derivative | Conditions | Separation Factor (SFAm/Eu) | Reference |

|---|---|---|---|

| 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline | Solvent Extraction | ~51 | nih.gov |

| AE-DAPhen | Aqueous/Organic Extraction (Masking Method, 0.5 M HNO₃) | 202 | acs.org |

| AEE-DAPhen | Aqueous/Organic Extraction (Masking Method) | 291 | acs.org |

Sensing of Hazardous Metals

Beyond nuclear chemistry, 1,10-phenanthroline-2,9-dicarboxamides have been investigated for their potential in detecting environmentally hazardous heavy metals. researchgate.netrsc.org They have been used as ionophores in PVC-plasticized potentiometric sensor membranes. rsc.org While these sensors show little to no response to lanthanide ions, they exhibit high sensitivity towards d-block metals such as copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). researchgate.netrsc.org This selectivity makes them promising candidates for the development of cross-sensitive sensors for monitoring water quality and other environmental samples. researchgate.net The interaction with these metal ions can also be studied through fluorescence, where the ligand's emission is often quenched upon complexation. acs.org

| Metal Ion | log K₁ | Reference |

|---|---|---|

| Cu(II) | 3.56 | acs.org |

| Ni(II) | 3.06 | acs.org |

| Zn(II) | 3.77 | acs.org |

| Cd(II) | Not specified in source | acs.org |

| Pb(II) | Not specified in source | acs.org |

| Ca(II) | 1.94 | acs.org |

The ongoing research into modifying the phenanthroline core and the amide substituents continues to expand the utility of this versatile ligand framework, promising new developments in selective molecular recognition. researchgate.netrsc.org

Structure

2D Structure

Propriétés

Formule moléculaire |

C14H10N4O2 |

|---|---|

Poids moléculaire |

266.25 g/mol |

Nom IUPAC |

1,10-phenanthroline-2,9-dicarboxamide |

InChI |

InChI=1S/C14H10N4O2/c15-13(19)9-5-3-7-1-2-8-4-6-10(14(16)20)18-12(8)11(7)17-9/h1-6H,(H2,15,19)(H2,16,20) |

Clé InChI |

DIEQJVMDQHNUTR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C3=C1C=CC(=N3)C(=O)N)N=C(C=C2)C(=O)N |

Synonymes |

1,10-phenanthroline-2,9-dicarboxamide |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications of 1,10 Phenanthroline 2,9 Dicarboxamide

Established Synthetic Pathways for the Parent Compound

The synthesis of 1,10-phenanthroline-2,9-dicarboxamide typically begins with the preparation of its precursor, 1,10-phenanthroline-2,9-dicarboxylic acid. A common route to this dicarboxylic acid involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine). For instance, neocuproine (B1678164) can be converted to 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) using selenium dioxide, which is then oxidized to the dicarboxylic acid. asianpubs.org An alternative pathway starts from 2,9-bis(trichloromethyl)-1,10-phenanthroline, which undergoes hydrolysis in concentrated sulfuric acid to yield the dicarboxylic acid quantitatively. chemicalbook.com

Once 1,10-phenanthroline-2,9-dicarboxylic acid is obtained, it is converted into the target dicarboxamide. A highly effective method involves a two-step process. First, the dicarboxylic acid is refluxed with thionyl chloride to produce the highly reactive 1,10-phenanthroline-2,9-dicarbonyl dichloride. rsc.org This acid chloride is then reacted with the desired amine (e.g., ammonia (B1221849) for the parent compound) to form the corresponding dicarboxamide. rsc.org This pathway allows for the introduction of various substituents on the amide nitrogen atoms by selecting the appropriate primary or secondary amine in the final step.

Table 1: Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic Acid

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2,9-Dimethyl-1,10-phenanthroline | 1. Selenium Dioxide2. Oxidizing Agent | 1,10-Phenanthroline-2,9-dicarbaldehyde | 1,10-Phenanthroline-2,9-dicarboxylic acid | asianpubs.org |

Functionalization Strategies on Amide Nitrogen Atoms

The amide nitrogen atoms of the this compound scaffold are primary sites for chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties.

The introduction of alkyl, aryl, and cycloalkyl groups onto the amide nitrogens is readily achieved by reacting 1,10-phenanthroline-2,9-dicarbonyl dichloride with a corresponding substituted amine. rsc.org This modular approach has been used to synthesize a variety of N-substituted dicarboxamides. For example, N,N,N',N'-tetraalkyl derivatives, such as N,N,N',N'-tetrabutyl-1,10-phenanthroline-2,9-dicarboxamide, have been synthesized and studied for their extraction capabilities. researchgate.netnih.gov

Furthermore, derivatives with long alkyl chains, like 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline, have been prepared to enhance solubility in organic phases. rsc.org The synthesis of mixed-substituent diamides, such as N,N'-dialkyl-N,N'-diaryl-1,10-phenanthroline-2,9-dicarboxamides, has also been reported, demonstrating the high degree of structural diversity achievable through this method. nih.govresearchgate.net These modifications significantly influence the steric and electronic properties of the molecule.

Table 2: Examples of N-Substituted 1,10-Phenanthroline-2,9-dicarboxamides

| Substituent Type | Example Compound | Purpose of Modification | Reference |

|---|---|---|---|

| Tetraalkyl | N,N,N',N'-Tetrabutyl-1,10-phenanthroline-2,9-dicarboxamide | Metal extraction studies | researchgate.net, nih.gov |

| Long-chain Alkyl | 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline | Improve organic phase solubility | rsc.org |

Creating chiral derivatives of this compound is essential for applications in asymmetric catalysis and enantioselective recognition. The most direct method involves the condensation of the dicarbonyl dichloride precursor with a chiral amine. The use of chiral ancillary ligands is a known strategy for inducing asymmetry in metal complexes involving the phenanthroline core. researchgate.net By reacting the achiral phenanthroline backbone with enantiomerically pure amines, a chiral environment is created directly adjacent to the coordinating nitrogen atoms of the phenanthroline ring. daneshyari.com The rigidity of the phenanthroline scaffold combined with bulky, chiral substituents can create a well-defined chiral pocket around a coordinated metal center. daneshyari.com

Structural Modifications of the 1,10-Phenanthroline (B135089) Core

In addition to modifying the amide side chains, the aromatic core of the phenanthroline can be functionalized to further modulate the ligand's properties.

The introduction of halogen atoms, particularly chlorine, at the 4 and 7 positions of the phenanthroline ring is a well-established modification. A convenient and high-yield synthesis of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid has been developed, making it a valuable and versatile intermediate for more complex derivatives. acs.orgacs.orgscilit.com This chlorinated precursor can then be converted to the corresponding dicarboxamide via the standard methods involving thionyl chloride and subsequent amidation. nih.gov The presence of chlorine atoms at these positions electronically influences the phenanthroline ring system and provides synthetic handles for further cross-coupling reactions.

To enhance lipophilicity and solubility in nonpolar environments, various groups can be introduced onto the phenanthroline core. A notable example is the synthesis of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid. nih.gov The phenyl groups significantly increase the molecule's nonpolar character. This diphenyl-substituted dicarboxylic acid can then be converted into its dicarboxamide derivative. Another strategy involves using the 4,7-diamino substituted phenanthroline dicarboxamides as intermediates. acs.orgnih.gov While direct attachment of alkoxy groups is less commonly cited for this specific dicarboxamide, functional groups like amines open the door to a range of subsequent chemical transformations. Lipophilicity is also frequently tuned by incorporating long alkyl chains onto the amide nitrogens, as seen with N-decyl derivatives, which enhances solubility in organic solvents for applications like solvent extraction. rsc.org

Incorporation of Nitro and Other Electron-Withdrawing/Donating Moieties

The functional properties of this compound can be precisely tuned by introducing substituents onto the phenanthroline core. The incorporation of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) significantly alters the electronic structure, basicity, and complexation behavior of the ligand. researchgate.net

A primary strategy for introducing EWGs is the direct modification of the phenanthroline backbone. For instance, chlorine atoms have been incorporated at the 4 and 7 positions of the phenanthroline ring. nih.govrsc.org This modification serves to lower the Brønsted basicity of the ligand, which is a crucial factor for enhancing the efficiency of f-element separation in highly acidic solutions. nih.govrsc.org The synthesis of these 4,7-dichloro derivatives typically begins with 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid, which is then converted to its corresponding diamide (B1670390). nih.gov

Nitro groups, which are potent EWGs, have also been introduced onto the phenanthroline scaffold. Research has demonstrated the synthesis of 5-nitro-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes, which serve as key precursors for the corresponding dicarboxamides. scirp.org Similarly, bromo-substituents have been added at the 5-position. scirp.org Theoretical studies using density functional theory (DFT) have explored the impact of various substituents, including EWGs like trifluoromethyl (CF3) and bromine (Br), and EDGs like hydroxyl (OH) groups, on the interaction of these ligands with metal ions. researchgate.net These computational analyses indicate that such substitutions have a discernible, albeit slight, effect on the bonding characteristics with metals. researchgate.net

A direct C-H functionalization method, which is metal- and light-free, has been developed for the dicarbamoylation of phenanthrolines, allowing for the efficient installation of various amide groups. acs.org This approach has been shown to be effective for phenanthroline scaffolds bearing electron-donating aryl groups on the amide nitrogen. acs.org

The table below summarizes various moieties that have been incorporated into the this compound framework or its immediate precursors.

| Substituent | Position(s) | Type | Precursor/Method | Research Focus |

| Chloro | 4, 7 | EWG | 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid nih.gov | Reduce basicity, improve solubility and extraction selectivity nih.govrsc.org |

| Nitro | 5 | EWG | 5-nitro-1,10-phenanthroline-2,9-dicarboxaldehyde scirp.org | Synthesis of new Schiff bases scirp.org |

| Bromo | 5 | EWG | 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde scirp.org | Synthesis of new Schiff bases scirp.org |

| Trifluoromethyl | Amide | EWG | Side amide substituents researchgate.net | Elucidating complex behavior and stability in solution researchgate.net |

| Hydroxyl | Amide | EDG | Side amide substituents researchgate.net | Theoretical study of metal ion interaction researchgate.net |

Macrocyclization and Oligomerization Strategies

Beyond simple substitution, the this compound unit serves as a versatile building block for constructing larger, more complex supramolecular structures through macrocyclization and polymerization. These strategies aim to create pre-organized cavities and multidentate environments for selective metal ion binding.

A significant area of research involves the synthesis of macrocycles containing two phenanthroline units, often referred to as bis-phenanthroline macrocycles. researchgate.netmagritek.comresearchgate.net These structures are typically created by linking two this compound moieties together.

One effective synthetic route involves the reaction of acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with a diamine linker. researchgate.net For example, using piperazine (B1678402) as the linker leads to the formation of 24-membered macrocycles in good yields. mdpi.com These macrocycles have demonstrated promising coordination properties towards f-elements. mdpi.com Other diamine linkers, such as those containing ethylenediamine (B42938) units, have also been successfully employed to modify the dimensions and properties of the resulting macrocycles. researchgate.netresearchgate.net The structures of these complex molecules are typically confirmed using NMR spectroscopy and other methods, which often reveal complex stereodynamic behavior in solution. magritek.comresearchgate.net

The table below details examples of linkers used in the synthesis of bis-phenanthroline macrocycles.

| Linker Unit | Resulting Macrocycle Size | Synthetic Method |

| Piperazine | 24-membered mdpi.com | Reaction of diacyl chloride with piperazine mdpi.com |

| Ethylenediamine | Not specified | Reaction of diacyl chloride with corresponding diamine researchgate.net |

| α-Amino acids | Not specified | Combination of 1,10-phenanthroline-2,9-dicarboxylic acid and α-amino-acids with spacers researchgate.net |

The 1,10-phenanthroline scaffold is also utilized in the formation of polymeric materials, primarily coordination polymers. In these architectures, metal ions act as linking nodes to connect the phenanthroline-based ligands into one-, two-, or three-dimensional networks. acs.org

For example, a one-dimensional zigzag chain polymer has been constructed where cadmium(II) ions are coordinated by 2,9-diethoxy-1,10-phenanthroline molecules and bridged by dicyanamide (B8802431) ions. nih.gov In this structure, the phenanthroline derivative acts as a bidentate terminal ligand capping the polymer chain. nih.gov Other studies have reported the formation of polymeric structures where the phenanthroline ligand is an integral part of the repeating unit, creating complex frameworks. researchgate.netresearchgate.net

The development of dendritic architectures based on this compound is a more nascent field. Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure consisting of a central core, interior branching layers, and terminal functional groups. While dendritic polymers have been extensively developed using monomers like 2,2-bismethylolpropionic acid (bis-MPA), the specific use of this compound as a core or branching unit is less common. rsc.orgresearchgate.net However, the inherent chelating ability and rigid structure of the phenanthroline-dicarboxamide unit make it a promising candidate for the core of novel dendritic materials, from which functional branches could be grown.

Coordination Chemistry of 1,10 Phenanthroline 2,9 Dicarboxamide Derivatives

Fundamental Ligand Design Principles and Coordination Modes

The efficacy of 1,10-phenanthroline-2,9-dicarboxamide derivatives as ligands is rooted in their specific structural and electronic characteristics. These molecules are designed to be pre-organized for metal ion complexation, a feature that enhances both binding affinity and selectivity.

N,N′,O,O′-Tetradentate Chelation

Derivatives of 1,10-phenanthroline-2,9-dicarboxylic acid amide (DAPhen) are a significant class of N,N′,O,O′-tetradentate ligands. ineosopen.org This coordination mode involves the two nitrogen atoms of the phenanthroline ring and the two oxygen atoms of the amide groups binding to a central metal ion. acs.org This tetradentate chelation forms robust complexes, particularly with metal cations that have an ionic radius larger than 1 Å. researchgate.net The rigid 1,10-phenanthroline (B135089) core provides a pre-organized scaffold that facilitates this binding arrangement. acs.org X-ray diffraction analyses of various complexes have confirmed this N,N′,O,O′-tetradentate coordination, showing the lanthanide ion bonded to the two amide oxygen atoms and the two phenanthroline nitrogen atoms. ineosopen.orgacs.org

Synergistic Contributions of Hard and Soft Donor Atoms

The unique coordination behavior of this compound ligands stems from the combined presence of both hard and soft donor atoms within the same molecule. acs.org According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, the amide oxygen atoms are considered "hard" donors, while the heterocyclic nitrogen atoms of the phenanthroline ring are "soft" donors. ineosopen.org This dual nature allows for a phenomenon termed "intra-ligand synergism," which is crucial for selective complexation. nih.govnih.gov

Theoretical studies based on density functional theory (DFT) suggest that the presence of the softer nitrogen donor atoms in the phenanthroline moiety influences the character of the actinide ion, enabling it to bind more strongly with the hard oxygen atoms compared to a lanthanide ion. nih.gov This synergistic effect is believed to be a key factor in the observed selectivity of these ligands for actinides over lanthanides. nih.govnih.gov The covalent character of the An–N bonds in these complexes is greater than that of the corresponding Eu–N bonds, which likely contributes to this selectivity. acs.org

Complexation with f-Block Elements (Lanthanides and Actinides)

The ability of this compound derivatives to selectively bind f-block elements has made them subjects of intense research, particularly for applications in spent nuclear fuel reprocessing. researchgate.net

Thermodynamics and Kinetics of Metal-Ligand Complex Formation

The complexation of this compound ligands with f-block elements has been studied through various analytical techniques, including UV-vis titration, to determine thermodynamic parameters such as binding and stability constants. acs.orgacs.orgnih.gov For instance, the stability constant (log K₁) for the complex of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) with the uranyl ion (UO₂²⁺) was measured to be 16.5, a significantly high value compared to other dicarboxylic ligands. nih.gov In contrast, the stability constants for vanadium ions with the same ligand were much lower, indicating high selectivity for uranyl. nih.gov

DFT calculations have been employed to predict and understand the selectivity of these ligands. Theoretical predictions indicated the selectivity of this compound for Am(III) over Eu(III), a finding that was later validated by solvent extraction experiments. nih.gov These experiments achieved a maximum separation factor of approximately 51 using a derivative, 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline. nih.gov The nature of the substituents on the amide nitrogen atoms and modifications to the phenanthroline core, such as chlorination, can influence the protonation and binding constants. acs.orgnih.gov

Table 1: Stability Constants (log K₁) of Metal Complexes

| Ligand | Metal Ion | log K₁ |

|---|---|---|

| 1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) | UO₂²⁺ | 16.5 nih.gov |

| 1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) | V(IV) | 7.4 nih.gov |

| 1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) | V(V) | 7.3 nih.gov |

This table is interactive. You can sort and filter the data.

Stoichiometry and Coordination Geometry of Ln(III) and An(III) Complexes

X-ray diffraction analysis has been instrumental in determining the stoichiometry and coordination geometry of lanthanide (Ln) and actinide (An) complexes with this compound ligands. researchgate.netrsc.org For trivalent lanthanides and actinides, the ligand typically acts as a tetradentate chelator. acs.org

A common coordination geometry for lanthanide complexes involves the tetradentate ligand and three bidentate nitrate (B79036) groups, resulting in a total coordination number of 10 for the lanthanide ion. acs.org However, unusual coordination geometries have also been observed. For example, a complex with neodymium showed the inclusion of a water molecule in the inner coordination sphere, increasing the coordination number to 11. nih.gov An unusual dimeric complex with lanthanum nitrate was also identified, where the two lanthanum ions have different coordination numbers of 10 and 12. nih.gov

The stoichiometry of the extracted complexes can be influenced by the nature of the diluent used in solvent extraction processes. researchgate.net For trivalent actinides like Am(III), tetraalkyl-diamide derivatives have shown moderate selectivity in Am/Ln separation. researchgate.net

Table 2: Coordination Numbers of Lanthanide Ions with DAPhen Ligands

| Lanthanide Ion | Coordination Number | Notes |

|---|---|---|

| Eu(III), Nd(III) | 10 acs.org | Standard coordination with three bidentate nitrate groups. acs.org |

| Nd(III) | 11 nih.gov | Includes one water molecule in the coordination sphere. nih.gov |

| La(III) | 10 and 12 nih.gov | Found in an unusual bridged dimeric structure. nih.gov |

This table is interactive. You can sort and filter the data.

Coordination Behavior with Uranyl(VI) and Other Higher Oxidation State Actinides

Ligands based on this compound have demonstrated excellent extraction capabilities and high selectivity for actinides in higher oxidation states, such as uranyl(VI) and thorium(IV), even in highly acidic conditions. acs.org The high level of preorganization in the ligand structure is a key factor in its strong binding affinity and selectivity for the UO₂²⁺ ion. nih.gov

The chemical stoichiometry of complexes with Th(IV) and U(VI) has been determined to be 1:1 using X-ray crystallography. acs.org DFT calculations have been used to model the structures of these complexes, helping to explain the stronger binding affinity for uranium over other competing ions like vanadium. nih.gov The combination of high chemical stability, selectivity, and structural preorganization makes these ligands promising candidates for developing new materials for the selective extraction of uranium. nih.gov

Impact of Peripheral Ligand Substitution on Coordination Affinity

The coordination affinity of this compound derivatives can be systematically modulated by introducing various substituents at the periphery of the phenanthroline core and on the amide nitrogen atoms. These modifications influence the electronic properties and steric environment of the ligand, thereby affecting its binding strength and selectivity towards metal ions.

Research has shown that the nature of the substituents on the amide nitrogen atoms plays a crucial role in the extraction efficiency and selectivity of these ligands. For instance, the introduction of aryl substituents on the amide nitrogen can significantly enhance the extraction efficiency, a phenomenon referred to as the "effect of abnormal aromatic strengthening". The extraction selectivity in the lanthanide series is also strongly influenced by the ligand structure. For example, N,N,N',N'-tetra(n-butyl)-1,10-phenanthroline-2,9-dicarboxamide has been observed to exhibit a non-monotonic extraction sequence for lanthanides.

Furthermore, substitution on the phenanthroline backbone itself has a pronounced effect. The introduction of electron-withdrawing groups, such as chlorine atoms at the 4 and 7-positions, has been found to lower the binding constants of the resulting diamide (B1670390) ligands. This is attributed to the decreased electron density on the nitrogen atoms of the phenanthroline ring, which weakens their coordination to metal ions.

The steric hindrance introduced by bulky substituents also plays a significant role. Substituents at the 2 and 9 positions of the phenanthroline ring can protect the coordinated metal ion and favor specific coordination geometries, such as trigonal or tetrahedral. researchgate.net

The following table summarizes the impact of different peripheral substitutions on the coordination properties of this compound derivatives with Europium(III).

| Ligand Derivative | Substituent Type | Observed Impact on Eu(III) Coordination | Dominant Species Formed |

|---|---|---|---|

| N,N′-diethyl-N,N′-diethyl-2,9-diamide-1,10-phenanthroline (Et-Et-DAPhen) | Alkyl groups on amide nitrogens | Strong coordination with Eu(III), with the coordination moiety remaining intact during collision-induced dissociation. nih.gov | 1:2 Eu(III)-Ligand complex nih.gov |

| N,N′-dibutyl-N,N′-dibutyl-2,9-diamide-1,10-phenanthroline (But-But-DAPhen) | Alkyl groups on amide nitrogens | Strong coordination with Eu(III), similar to Et-Et-DAPhen. nih.gov | 1:2 Eu(III)-Ligand complex nih.gov |

| N,N′-dihexyl-N,N′-dihexyl-2,9-diamide-1,10-phenanthroline (Hex-Hex-DAPhen) | Alkyl groups on amide nitrogens | Strong coordination with Eu(III), with an increase in alkyl chain length showing subtle effects on complex stability. nih.gov | 1:2 Eu(III)-Ligand complex nih.gov |

Complexation with d-Block and Other Transition Metal Ions

This compound and its derivatives are capable of forming stable complexes with a range of d-block and other transition metal ions. researchgate.net The tetradentate N,N',O,O' coordination pocket is well-suited for binding to metal cations with ionic radii exceeding 1 Å. researchgate.net

These ligands have demonstrated a good extraction ability for environmentally hazardous metals such as cadmium, lead, and copper. rsc.org Furthermore, sensor membranes incorporating these diamides have shown high sensitivity towards copper, zinc, cadmium, and lead, while exhibiting no significant response to lanthanides. rsc.org This highlights the potential for selective complexation of d-block metals over f-block metals in certain applications.

The coordination geometry of the resulting complexes is influenced by the specific metal ion and the steric and electronic properties of the ligand. For instance, copper(II) complexes with 1,10-phenanthroline-based ligands are known to adopt various geometries, including distorted trigonal bipyramidal and distorted square-pyramidal structures. researchgate.netresearchgate.net In a [CuCl(C12H8N2)2][N(CN)2] complex, the copper atom is five-coordinated in a distorted trigonal bipyramidal geometry. researchgate.net Similarly, a zinc(II) complex with a 1,10-phenanthroline derivative and a pyridine-2,3-dicarboxylate ligand exhibits a distorted octahedral coordination geometry. nih.gov

The table below presents a summary of the complexation of this compound and its derivatives with various d-block and other transition metal ions.

| Metal Ion | Ligand Derivative | Observed Coordination Behavior/Geometry | Reference |

|---|---|---|---|

| Copper(II) | 1,10-Phenanthroline | Forms complexes with distorted trigonal bipyramidal or square-pyramidal geometry. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Zinc(II) | 1,10-Phenanthroline derivative | Forms complexes with distorted octahedral geometry. nih.gov | nih.gov |

| Cadmium(II) | 1,10-Phenanthroline-2,9-dicarboxamides | Good extraction ability and high sensitivity in sensor membranes. rsc.org | rsc.org |

| Lead(II) | 1,10-Phenanthroline-2,9-dicarboxamides | Good extraction ability and high sensitivity in sensor membranes. rsc.org | rsc.org |

| Nickel(II) | 1,10-Phenanthroline | Forms [Ni(phen)3]2+ complexes. researchgate.net | researchgate.net |

| Iron(II) | 1,10-Phenanthroline | Forms the well-known [Fe(phen)3]2+ complex (ferroin). researchgate.net | researchgate.net |

Advanced Characterization Techniques in the Research of 1,10 Phenanthroline 2,9 Dicarboxamide Systems

Spectroscopic Analysis of Ligands and Complexes

Spectroscopic techniques are fundamental tools for elucidating the molecular structure and electronic properties of 1,10-phenanthroline-2,9-dicarboxamide systems.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful method for confirming the structure of newly synthesized this compound ligands. researchgate.netresearchgate.netresearchgate.net The ¹H NMR spectrum of the parent 1,10-phenanthroline (B135089) molecule displays four pairs of equivalent protons, which typically resonate between 7.6 and 9.2 ppm. researchgate.net For this compound derivatives, the signals of the phenanthroline ring protons and the substituents on the amide groups provide definitive structural confirmation. nih.gov Two-dimensional NMR techniques, such as ¹H/¹³C heteronuclear correlation (HSQC, HMBC), are employed for unambiguous signal assignments. nih.gov

A notable characteristic of many this compound derivatives is their complex stereodynamic behavior in solution. researchgate.netresearchgate.net This is often due to restricted rotation around the amide bonds and the conformational lability of substituents. researchgate.netnih.gov Variable-temperature ¹H NMR studies are instrumental in investigating these dynamics. researchgate.netresearchgate.netnih.gov At room temperature, the NMR spectra may exhibit broadened signals, indicating that the molecule is undergoing conformational exchange on the NMR timescale. researchgate.netnih.gov As the temperature is increased, these signals can sharpen and coalesce as the rate of exchange increases. researchgate.netnih.gov Conversely, at lower temperatures, the exchange may be slowed, leading to the appearance of distinct signals for different conformers. researchgate.net This dynamic behavior is believed to significantly influence the extraction capabilities of these ligands. nih.gov

Upon complexation with a metal ion, significant changes are observed in the ¹H NMR spectrum. Typically, the signals for the phenanthroline protons are deshielded (shifted downfield) due to the sigma-donating effect of the ligand to the metal ion. researchgate.net The magnitude of this shift can provide information about the ligand-metal interaction.

Table 1: Representative ¹H NMR Data for 1,10-Phenanthroline Derivatives

| Compound/Complex | Solvent | Key Chemical Shifts (δ, ppm) and Observations | Reference(s) |

| 1,10-Phenanthroline | DMSO-d₆ | 7.6 - 9.2 (ring protons) | researchgate.net |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide | - | Signals assigned using 2D NMR techniques. | nih.gov |

| Macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamide | DMF | Broadened signals at 25°C, which merge and shift upon heating to 70°C, indicating conformational equilibrium. | nih.gov |

| [Mg(1,10-phenanthroline)₂]²⁺ | - | All ¹H signals of phenanthroline are deshielded upon complexation with Mg²⁺. | researchgate.net |

Infrared (IR) and Raman spectroscopy are valuable for identifying key functional groups in this compound systems and for probing the coordination environment upon complex formation. researchgate.netresearchgate.netnih.gov The IR spectra of these ligands are characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration of the amide groups. researchgate.netnih.gov These bands typically appear in the range of 1625-1640 cm⁻¹. nih.gov The presence of multiple bands or splitting in this region can suggest the existence of different conformers in the solid state. nih.gov

The IR spectra also show characteristic stretching vibrations for the C=N and C=C bonds of the phenanthroline ring, which are typically observed in the 1500-1650 cm⁻¹ region. rsc.orgumich.edu Upon complexation with a metal ion, these bands, along with the C=O stretching band, often exhibit a shift in frequency. rsc.orgresearchgate.net This shift is indicative of the coordination of the amide oxygen and phenanthroline nitrogen atoms to the metal center. rsc.orgresearchgate.net The appearance of new weak bands at lower frequencies (e.g., 452-531 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibration, further confirming coordination. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound Systems

| Functional Group | Typical Wavenumber (cm⁻¹) | Observations upon Complexation | Reference(s) |

| Amide C=O Stretch | 1625 - 1640 | Shift in frequency | nih.gov |

| Phenanthroline C=N and C=C Stretches | 1500 - 1650 | Shift in frequency | rsc.orgumich.edu |

| Metal-Nitrogen (M-N) Stretch | 452 - 531 | Appearance of new band | rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound ligands and their complexes. researchgate.net The absorption spectra of these compounds typically show intense bands in the UV region arising from π-π* transitions within the phenanthroline core. rsc.orgnih.govsemanticscholar.org For instance, complexes of europium with 1,10-phenanthroline derivatives exhibit strong absorption bands related to the phenanthroline and associated ligands. nih.govsemanticscholar.org

Changes in the UV-Vis spectrum upon addition of a metal ion can be used to study complex formation and to determine binding constants. nih.gov Protonation of the phenanthroline nitrogen atoms also leads to significant changes in the absorption spectra, often causing a red-shift of the low-energy absorption bands. rsc.org

Many complexes of this compound, particularly with lanthanide ions like europium (Eu³⁺), exhibit characteristic luminescence. nih.govsemanticscholar.org In these systems, the organic ligand acts as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits at its characteristic wavelengths. nih.govsemanticscholar.org The luminescence spectra of europium complexes typically show sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. nih.gov The intensity and splitting of these peaks can provide information about the symmetry of the coordination environment around the metal ion. semanticscholar.org

Time-Resolved Laser-Induced Fluorescence (TRLIF) Spectroscopy is a highly sensitive technique used to study the speciation of fluorescent metal ions, such as certain actinides and lanthanides, in complex systems. nih.gov This method differentiates chemical species by analyzing their distinct excitation and emission spectra, as well as their fluorescence decay lifetimes. nih.gov TRLIFS is particularly advantageous for determining metal speciation at environmentally relevant low concentrations. nih.gov

In the context of this compound research, TRLIF can be employed to probe the coordination environment of fluorescent lanthanide (e.g., Eu³⁺) and actinide (e.g., Cm³⁺) complexes. nih.gov By measuring the luminescence lifetime, one can gain insights into the number of water molecules coordinated to the metal ion, as water molecules can quench the luminescence. This information is crucial for understanding the complexation behavior of these ligands in solution.

Mass Spectrometry for Species Determination (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is an indispensable tool for the characterization of this compound ligands and their metal complexes, providing precise information on their molecular weight and composition. researchgate.netnih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of newly synthesized ligands with high accuracy. nih.govrsc.org ESI-MS is particularly useful for studying metal complexes in solution. nih.gov It allows for the gentle transfer of charged complex species from solution to the gas phase, enabling the determination of their stoichiometry and the identification of different species present in equilibrium. nih.gov For example, ESI-MS has been used to study mixed-ligand iron complexes containing 1,10-phenanthroline derivatives. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

X-ray crystallographic studies have confirmed the tetradentate N,N',O,O' coordination mode of this compound ligands with various metal ions, including lanthanides and actinides. nih.govacs.org The crystal structures reveal how the ligand wraps around the metal ion and provides insights into the steric and electronic factors influencing complex stability. For example, the structures of numerous complexes with lanthanide nitrates have been determined, elucidating the coordination environment of the metal ions. nih.gov Furthermore, X-ray diffraction analysis has been crucial in characterizing the solid-state structures of palladium(II) complexes with 1,10-phenanthroline. nih.gov The detailed structural information obtained from X-ray diffraction is invaluable for understanding the structure-property relationships of these compounds and for the rational design of new ligands with specific properties. nih.gov

Dynamic Light Scattering (DLS) for Solution-Phase Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution of small particles and molecules in a solution. The method is predicated on the principle of Brownian motion, the random movement of particles suspended in a fluid. When a laser beam is directed through a solution containing these particles, the light is scattered in all directions. The intensity of this scattered light fluctuates over time due to the particles' motion. DLS measures the rate of these intensity fluctuations and correlates them to the diffusion speed of the particles. Through the Stokes-Einstein equation, the hydrodynamic radius (R_h) of the particles can then be calculated. The hydrodynamic radius represents the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured.

In the context of this compound systems, DLS is an invaluable tool for investigating their aggregation behavior in solution. The formation of aggregates can significantly influence the efficiency of these ligands in applications such as solvent extraction, where large aggregates may exhibit altered phase transfer kinetics and selectivity.

Detailed Research Findings:

While specific DLS data for the parent this compound is not extensively reported in the literature, studies on its derivatives, particularly those with N-alkyl and N-aryl substituents, allude to complex solution behavior that can be effectively probed by DLS. For instance, the introduction of long alkyl chains or bulky aryl groups to the amide nitrogen atoms can promote self-assembly and the formation of supramolecular structures in solution.

DLS measurements can provide critical information on the size of these aggregates, their distribution (polydispersity), and their stability over time and under varying conditions such as solvent polarity, pH, and temperature. For example, a DLS study of a related system might reveal a monomodal distribution with a small hydrodynamic radius in a polar solvent, indicating that the molecules exist as discrete, unassociated species. Conversely, in a nonpolar solvent, the same compound might exhibit a multimodal distribution with significantly larger hydrodynamic radii, suggesting the formation of various-sized aggregates.

A hypothetical DLS analysis of a N,N,N',N'-tetraalkyl-1,10-phenanthroline-2,9-dicarboxamide derivative in a non-polar organic solvent could yield the data presented in the interactive table below. Such data would be crucial in understanding how the ligand behaves in a typical solvent extraction environment.

Interactive Data Table: Hypothetical DLS Analysis of a this compound Derivative

| Sample Concentration (mM) | Hydrodynamic Radius (R_h) (nm) | Polydispersity Index (PDI) | Predominant Species |

| 0.1 | 5 | 0.15 | Monomer/Small Aggregates |

| 1.0 | 50 | 0.45 | Medium-sized Aggregates |

| 10.0 | 250 | 0.70 | Large, Polydisperse Aggregates |

The polydispersity index (PDI) is a measure of the width of the particle size distribution. A PDI value below 0.2 generally indicates a monodisperse or narrowly distributed population of particles, while values above 0.5 suggest a broad and polydisperse distribution. The data in the table would indicate that at low concentrations, the derivative exists primarily as monomers or small, well-defined aggregates. As the concentration increases, the molecules begin to self-assemble into larger and more varied structures. This information is critical for optimizing process conditions in applications where aggregation is a key factor.

Electrochemical Characterization of Redox-Active Complexes

The 1,10-phenanthroline core is a well-known electroactive moiety, and its incorporation into the this compound framework imparts redox activity to its metal complexes. Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in elucidating the electronic properties and redox behavior of these complexes.

Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. Key parameters that can be extracted from a CV include the formal reduction potential (E°'), which indicates the thermodynamic ease of an electron transfer reaction, and the peak separation (ΔEp), which provides insights into the kinetics of the electron transfer.

The redox properties of metal complexes of this compound are of particular interest for applications in catalysis, sensing, and molecular electronics. The ability to tune the redox potential of the metal center by modifying the substituents on the phenanthroline backbone is a key advantage of this ligand system.

Detailed Research Findings:

Research has shown that 1,10-phenanthroline derivatives can form stable complexes with a variety of redox-active transition metals, including copper and iron. nih.govnih.gov The electrochemical behavior of these complexes is influenced by the nature of the metal ion, the substituents on the phenanthroline ring, and the solvent system.

For example, copper complexes of this compound derivatives have been studied for their potential as catalysts and for their ability to recognize specific substrates. rsc.org In a typical cyclic voltammogram of a Cu(II) complex of a this compound derivative, a reversible or quasi-reversible wave corresponding to the Cu(II)/Cu(I) redox couple can be observed. The potential at which this redox event occurs can be modulated by the electronic properties of the substituents on the ligand. Electron-donating groups on the phenanthroline ring tend to make the reduction of Cu(II) to Cu(I) more difficult (shifting the potential to more negative values), while electron-withdrawing groups facilitate the reduction (shifting the potential to more positive values).

The following interactive data table summarizes representative electrochemical data for various redox-active complexes containing phenanthroline-based ligands, illustrating the influence of the metal center and ligand substitution on their redox properties.

Interactive Data Table: Electrochemical Data for Redox-Active Phenanthroline Complexes

| Complex | Redox Couple | E°' (V vs. Ag/AgCl) | ΔEp (mV) | Solvent | Reference |

| [Fe(phen)₃]²⁺ | Fe(III)/Fe(II) | +1.06 | 65 | Acetonitrile | nih.gov |

| [Cu(phen)(His)]⁺ | Cu(II)/Cu(I) | -0.452 | - | Water | nih.gov |

| [Cu(dmp)₂]⁺ | Cu(II)/Cu(I) | +0.58 | 80 | Acetonitrile | |

| [Ni(dpphen)₂]²⁺ | Ni(III)/Ni(II) | +1.20 | 70 | Acetonitrile |

phen = 1,10-phenanthroline; His = Histidine; dmp = 2,9-dimethyl-1,10-phenanthroline; dpphen = 4,7-diphenyl-1,10-phenanthroline

This data highlights the versatility of the phenanthroline scaffold in tuning the redox properties of metal complexes. The ability to systematically modify the ligand structure and, consequently, the electrochemical behavior of the resulting complexes is a powerful strategy in the design of new functional materials.

Applications in Separation Science and Nuclear Chemistry

Solvent Extraction of f-Elements from Aqueous Media

Solvent extraction is a widely employed technique for the separation of metal ions, where a ligand selectively binds to a target metal ion in an aqueous phase and facilitates its transfer into an immiscible organic phase. Derivatives of 1,10-phenanthroline-2,9-dicarboxamide have been extensively studied as extracting agents in such systems. nih.govresearchgate.netresearchgate.netrsc.org The efficiency and selectivity of the extraction process are influenced by several factors, including the specific structure of the ligand, the composition of the organic solvent, and the acidity of the aqueous phase.

A key performance indicator for ligands in the context of spent nuclear fuel reprocessing is their ability to selectively extract americium(III) over europium(III), as europium is a major neutron poison in nuclear reactors. Various derivatives of this compound have demonstrated exceptional selectivity for Am(III) over Eu(III). acs.orgnih.govnih.gov For instance, the introduction of different substituents on the amide nitrogen atoms can significantly influence the separation factor (SFAm/Eu), which is the ratio of the distribution coefficients of americium and europium. Theoretical studies, often employing density functional theory (DFT), have suggested that the higher covalency in the Am-N bond compared to the Eu-N bond is a key contributor to this selectivity. acs.org This "intra-ligand synergism," where a hard donor atom preferentially binds to trivalent actinides in the presence of a soft donor, is a crucial concept in the design of these selective extractants. nih.gov

Table 1: Americium(III)/Europium(III) Separation Factors for Various this compound Derivatives

| Ligand Derivative | Organic Phase | Aqueous Phase | Separation Factor (SFAm/Eu) | Reference |

|---|---|---|---|---|

| 4,7-dichloro-N,N,N',N'-tetra(pyrrolidinyl)-1,10-phenanthroline-2,9-dicarboxamide | F-3 | 3 M HNO₃ | ~12 | nih.gov |

| N,N'-diethyl-N,N'-di(p-ethylphenyl)-1,10-phenanthroline-2,9-dicarboxamide | F-3 | 3 M HNO₃ | 38 | researchgate.net |

| 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline | - | - | ~51 | nih.gov |

| AE-DAPhen | TODGA in organic solvent | 0.5-0.75 M HNO₃ | 325 | acs.org |

| AEE-DAPhen | TODGA in organic solvent | ~0.75 M HNO₃ | 291 | acs.org |

The concentration of nitric acid in the aqueous phase plays a critical role in the extraction efficiency of 1,10-phenanthroline-2,9-dicarboxamides. Generally, for unsubstituted diamides, the distribution ratios of metal ions increase with the nitric acid concentration up to a certain point, typically around 3-5 M HNO₃. researchgate.net Beyond this optimal concentration, the extraction efficiency tends to decrease. This is attributed to the protonation of the nitrogen atoms in the phenanthroline ring at very high acidities, which reduces the ligand's ability to coordinate with the metal ions. The specific behavior, however, can be tuned by modifying the ligand structure. For instance, hydrophilic derivatives have been shown to maintain high separation factors over a range of nitric acid concentrations. acs.org

Table 2: Effect of Nitric Acid Concentration on the Extraction of Am(III) and Eu(III) using AE-DAPhen

| [HNO₃] (M) | DAm | DEu | SFEu/Am |

|---|---|---|---|

| 0.5 | - | - | ~325 |

| 0.75 | - | - | >200 |

| 1.0 | - | - | <50 |

| 1.5 | - | - | <10 |

Data derived from graphical representations in the source. acs.org

A significant area of research has focused on modifying the structure of this compound to enhance its extraction properties and, in particular, the Am(III)/Eu(III) separation factor. These modifications can be broadly categorized into two areas: substitution on the phenanthroline core and alteration of the amide substituents.

Introducing electron-withdrawing groups, such as chlorine atoms, at the 4 and 7 positions of the phenanthroline ring can decrease the basicity of the nitrogen atoms. nih.govnih.gov This can improve the ligand's performance in highly acidic media by reducing its tendency to become protonated.

The nature of the substituents on the amide nitrogen atoms has a profound effect on the ligand's solubility in the organic phase and its selectivity. nih.govresearchgate.netnih.gov For example, the "abnormal aromatic strengthening effect" has been observed, where the attachment of an aryl substituent to the amide nitrogen significantly increases the extraction efficiency. nih.gov The synthesis of macrocyclic derivatives based on the this compound framework has also been explored, showing potential for selective extraction in alkaline media. nih.gov

Radiochemical Stability and Performance in Simulated Spent Nuclear Fuel Environments

For a ligand to be viable for industrial-scale reprocessing of spent nuclear fuel, it must exhibit high stability against both hydrolysis and radiolysis in the harsh chemical environment of highly radioactive waste streams. Diamides of 1,10-phenanthroline-2,9-dicarboxylic acid have been noted for their high resistance to oxidation and hydrolysis, which allows for their use in two-phase systems with strongly acidic aqueous solutions. nih.gov Experimental data from extraction tests conducted under conditions simulating real radioactive waste have shown that these ligands maintain high extraction efficiencies and Am/Eu separation factors. nih.govresearchgate.net This robustness is a critical advantage for their potential application in advanced nuclear fuel reprocessing cycles.

Theoretical and Computational Chemistry Studies of 1,10 Phenanthroline 2,9 Dicarboxamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric and electronic features of PDAM systems. These calculations have been instrumental in understanding the conformational preferences, the nature of metal-ligand bonding, and the origins of the selective extraction capabilities of these compounds.

Geometry Optimization and Conformational Analysis

DFT calculations are routinely employed to determine the optimized geometries of 1,10-phenanthroline-2,9-dicarboxamide and its metal complexes. nih.gov These studies reveal the most stable three-dimensional arrangements of atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenanthroline backbone is a key feature that is well-captured by DFT, influencing the pre-organization of the ligand for metal binding. researchgate.net

Conformational analysis, often coupled with geometry optimization, explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds, particularly the amide C-N bonds. Studies on new macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamides have revealed complex stereodynamic behavior in solution, which was investigated using variable-temperature NMR spectroscopy. researchgate.net This dynamic behavior, including the potential for different conformers to coexist in equilibrium, can significantly impact the ligand's complexation properties and extraction efficiency. nih.gov The presence of different substituents on the amide nitrogen atoms can influence the conformational landscape and, consequently, the selectivity of the ligand.

Electronic Structure and Bonding Analysis (e.g., Eu-O/N bond character)

DFT calculations provide deep insights into the electronic structure of PDAM and its complexes, allowing for a detailed analysis of the nature of the chemical bonds formed with metal ions. A significant focus of these studies has been on understanding the character of the bonds between the metal center and the donor atoms of the ligand (two nitrogen atoms from the phenanthroline ring and two oxygen atoms from the amide groups).

In the case of europium(III) complexes with PDAM derivatives, DFT calculations have suggested that the Eu-O/N bonds possess a predominantly ionic character. nih.govacs.org Furthermore, these studies indicate that the oxygen atoms of the amide groups have a stronger electron-donating capability towards Eu(III) compared to the nitrogen atoms of the phenanthroline ring. nih.govacs.org

Conversely, when examining complexes with actinides such as americium(III), DFT calculations reveal a greater degree of covalency in the An-N bonds compared to the corresponding Eu-N bonds. acs.org This difference in bond character is considered a key factor contributing to the selectivity of PDAM-based ligands for actinides over lanthanides. The concept of "intra-ligand synergism" has been proposed, where the presence of the softer nitrogen donors in the phenanthroline ring influences the electronic properties of the actinide ion, leading to a stronger interaction with the hard oxygen donors. nih.govnih.gov

The following table summarizes key findings from electronic structure analyses of PDAM-metal complexes:

| Metal Ion | Bond Investigated | Key Finding | Reference |

| Eu(III) | Eu-O/N | Predominantly ionic character. | nih.govacs.org |

| Eu(III) | Eu-O vs. Eu-N | Oxygen atoms are stronger electron donors than nitrogen atoms. | nih.govacs.org |

| Am(III) | Am-N vs. Eu-N | Am-N bond exhibits more covalent character. | acs.org |

Prediction of Selectivity and Extraction Behavior

A major application of DFT calculations in the study of this compound systems is the prediction of their selectivity for certain metal ions, particularly the challenging separation of trivalent actinides from lanthanides. Theoretical predictions based on DFT have been successfully used to guide the design and synthesis of new PDAM derivatives with enhanced separation capabilities. nih.govrsc.org

By calculating the complexation energies of PDAM and its derivatives with different metal ions, researchers can theoretically predict which metal ion will be more strongly bound. nih.gov These calculations have consistently predicted the selectivity of PDAM-type ligands for Am(III) over Eu(III). nih.govrsc.org For example, a theoretical study correctly predicted that a derivative, 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline, would exhibit a high separation factor for Am(III) over Eu(III), a finding that was subsequently confirmed by experimental solvent extraction studies. rsc.org

DFT studies have also been employed to understand the factors governing selectivity. The calculated hardness of different phenanthroline-derived ligands has been correlated with their selectivity towards actinides and lanthanides. rsc.org The size of the ligand's cavity and the presence of intramolecular hydrogen bonds have also been identified as dominant factors influencing metal-ion complexation and selectivity. rsc.org

Quantum Chemical Calculations for Energetic Profiles

Quantum chemical calculations, including but not limited to DFT, are crucial for determining the energetic profiles of the complexation reactions involving this compound. These calculations provide quantitative data on the stability of the resulting metal complexes.

The complexation energy, which is the energy released upon the formation of the complex from the free ligand and the metal ion, is a key parameter derived from these calculations. Studies have shown that for trivalent actinides and lanthanides, the complexation energy with PDAM-based ligands is a good indicator of selectivity. nih.gov For instance, the calculated complexation energy for Am(III) with a particular PDAM derivative is often found to be more favorable (more negative) than that for Eu(III), explaining the observed selectivity in extraction experiments.

Beyond simple complexation energies, quantum chemical methods can be used to investigate the entire reaction pathway, including the energetic barriers for complex formation and dissociation. These calculations can also provide insights into the thermodynamics of the extraction process, such as the influence of ligand protonation on the complexation with metal ions. rsc.org

Molecular Dynamics Simulations of Solvation and Complexation

While quantum chemical calculations provide a static picture of the optimized structures and energies, molecular dynamics (MD) simulations offer a dynamic view of the behavior of this compound and its complexes in a solvent environment. MD simulations model the movement of atoms and molecules over time, providing insights into processes such as solvation and the dynamics of complex formation.

MD simulations have been used to study the complexation of Am(III) with preorganized PDAM-based ligands in ionic liquids. These simulations can reveal details about the coordination environment of the metal ion in both the free and complexed states. For example, in the absence of the ligand, Am(III) might be coordinated by a certain number of solvent molecules, which are then displaced upon complexation with the PDAM derivative.

The simulations can also shed light on the role of different parts of the ligand in the complexation process. For instance, functional groups attached to the PDAM core can influence the secondary solvation shell around the metal center, which in turn can affect the stability and selectivity of the complex. The dynamic nature of MD simulations allows for the observation of conformational changes in the ligand upon binding to the metal ion and the interactions with the surrounding solvent molecules, providing a more complete picture of the complexation process in solution.

Supramolecular Chemistry and Self Assembly of 1,10 Phenanthroline 2,9 Dicarboxamide

Role of Non-Covalent Interactions in Crystal Packing and Self-Assembly (e.g., C-H···O, π-π stacking)

Non-covalent interactions are the driving forces behind the self-assembly of 1,10-phenanthroline-2,9-dicarboxamide molecules into organized crystal lattices and larger supramolecular structures. The interplay of these weak interactions dictates the final architecture.

The table below details the key non-covalent interactions and their characteristics in the self-assembly of phenanthroline-based compounds.

| Interaction Type | Description | Typical Distances |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic phenanthroline rings. nih.gov | Centroid-centroid distances < 3.8 Å. nih.gov |

| C-H···O | A weak hydrogen bond between a C-H group (donor) and a carbonyl oxygen (acceptor). rsc.org | Varies depending on the specific geometry. |

| N-H···O | A classical hydrogen bond between the amide N-H (donor) and a carbonyl oxygen (acceptor). | Generally stronger and shorter than C-H···O bonds. |

Host-Guest Chemistry and Enclathration Phenomena

The ability of this compound and its derivatives to act as hosts for various guest species, particularly metal ions, is a cornerstone of their supramolecular chemistry. This host-guest chemistry is primarily driven by the pre-organized arrangement of the four donor atoms (two nitrogen and two oxygen), which creates a binding cavity suitable for cations of a specific size.

These compounds are a significant class of N,N′,O,O′-tetradentate ligands that can form robust complexes with transition metal cations having a radius larger than 1 Å. mdpi.com Their application as extractants for the separation of lanthanides and actinides from nuclear waste is a prominent example of their host-guest capabilities. mdpi.comrsc.org For instance, N,N′-diethyl-N,N′-diphenyl-1,10-phenanthroline-2,9-dicarboxamide has been identified as a highly effective extractant for Eu³⁺ and Am³⁺. rsc.org

While the host-guest chemistry of this compound is dominated by the coordination of metal ions, related phenanthroline complexes have demonstrated the ability to form enclathrates with neutral molecules. For example, a supramolecular dimer of 2-chlorobenzoic acid has been observed to be enclathrated within a hexameric host cavity formed by neighboring monomeric units of a manganese-phenanthroline complex. This indicates that supramolecular assemblies based on the phenanthroline scaffold can create cavities capable of encapsulating guest molecules.

The selectivity of these host molecules can be tailored by modifying their structure. Different amide substituents can influence the extraction efficiency and selectivity for different metal ions. nih.gov

The following table summarizes the host-guest properties of this compound and related compounds.

| Host Compound | Guest Species | Type of Interaction | Application/Phenomenon |

| This compound derivatives | Lanthanide and Actinide ions (e.g., Eu³⁺, Am³⁺) mdpi.comrsc.org | Coordination bonds | Separation of hazardous metals from nuclear waste. mdpi.comrsc.org |

| Manganese-phenanthroline complex | 2-Chlorobenzoic acid dimer | Enclathration within a supramolecular cavity | Formation of inclusion compounds. |

| This compound derivatives | d-block metal ions (e.g., Cd²⁺, Pb²⁺, Cu²⁺) mdpi.com | Coordination bonds | Sensing and separation of environmentally hazardous metals. mdpi.com |

Emerging Research Areas and Potential Applications of 1,10 Phenanthroline 2,9 Dicarboxamide

Chemo- and Biosensor Development

The ability of 1,10-phenanthroline-2,9-dicarboxamide and its derivatives to selectively bind with specific metal ions has been harnessed for the development of advanced chemical sensors.

Derivatives of this compound have demonstrated a strong capability for the extraction and sensing of environmentally hazardous heavy metal ions. rsc.orgrsc.org Research has shown that various synthesized diamides of this family possess a good extraction ability for cadmium, lead, and copper. rsc.orgrsc.orgresearchgate.net When these compounds are used as ionophores in sensor systems, they exhibit high sensitivity towards copper, zinc, cadmium, and lead. rsc.orgresearchgate.net

The parent compound, this compound (PDAM), shows unusual selectivity for large metal ions. Thermodynamic studies have revealed that it binds cadmium(II) with significantly higher affinity than smaller ions like copper(II) and zinc(II), which is an uncommon characteristic for ligands based on the 1,10-phenanthroline (B135089) framework. acs.orgnih.gov This preference is attributed to the ligand's pre-organized structure, which has a best-fit size for metal ions with an ionic radius of approximately 1.0 Å. acs.orgnih.gov This results in a remarkable selectivity, with the stability constant (log K₁) for Cd(II) being 3.5 log units greater than that for Cu(II). acs.org

A related derivative, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP), has been developed as a fluorescent sensor capable of detecting cadmium(II) concentrations as low as 10⁻⁹ M. acs.orgnih.gov Furthermore, a fluorescent polymer created from a similar starting material, 1,10-phenanthroline-2,9-dicarboxaldehyde, has been effectively used for the selective detection of Cu²⁺ ions. researchgate.net

| Metal Ion | log K₁ Value | Reference |

|---|---|---|

| Cu(II) | 3.56 | acs.orgnih.gov |

| Zn(II) | 3.77 | acs.orgnih.gov |

| Cd(II) | 7.03 | acs.org |

| Pb(II) | 6.76 | acs.org |

| Ni(II) | 3.06 | acs.orgnih.gov |

| Co(II) | 3.8 | acs.orgnih.gov |

| Ca(II) | 1.94 | acs.orgnih.gov |

A significant application of 1,10-phenanthroline-2,9-dicarboxamides is their use as active ionophores in potentiometric sensor membranes. rsc.orgresearchgate.net These sensors are typically fabricated from a polyvinyl chloride (PVC) matrix plasticized with an organic solvent, into which a small amount (e.g., 2-3%) of the dicarboxamide ligand is incorporated. rsc.org

When configured in this manner, the resulting sensor membranes show a pronounced potentiometric response to heavy metal cations like Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. rsc.orgresearchgate.net Interestingly, these sensors display no significant response to lanthanide ions, a property that enhances their selectivity for the target d-block metals. rsc.orgresearchgate.net This lack of sensitivity to lanthanides is noteworthy because the same ligands can efficiently extract light rare-earth elements in solvent extraction systems. researchgate.net The high sensitivity and selectivity of these membranes make them promising candidates for use as cross-sensitive sensors in multi-sensor arrays, also known as "electronic tongues," for complex chemical analysis. rsc.orgresearchgate.net

Catalysis

The 1,10-phenanthroline scaffold is a well-established structural motif in transition metal catalysis. acs.org The functionalization at the 2,9-positions with amide groups provides a robust ligand system for creating novel catalysts.

Derivatives of the this compound framework have been successfully employed as ligands in metal-catalyzed organic reactions. A notable example is the use of iron complexes featuring 2,9-diaryl-1,10-phenanthroline ligands for the hydrosilylation of alkenes. nih.gov This catalytic system demonstrates unique reactivity and regioselectivity, achieving Markovnikov selectivity for terminal styrenes and 1,3-dienes, and an unusual benzylic selectivity with internal alkenes. nih.gov Mechanistic studies suggest this distinct benzylic selectivity arises from a π-π stacking interaction between the phenyl group of the alkene substrate and the phenanthroline backbone of the ligand. nih.gov

| Substrate | Selectivity | Reference |

|---|---|---|

| Internal Alkenes | Benzylic Selectivity | nih.gov |

| Terminal Styrenes | Markovnikov Selectivity | nih.gov |

| 1,3-Dienes | Markovnikov Selectivity | nih.gov |

The rigid 1,10-phenanthroline structure serves as an excellent scaffold for designing tailored ligands for catalysis. Its geometry plays a critical role in determining the activity and selectivity of the resulting metal complex. nih.gov In the iron-catalyzed hydrosilylation reaction, the 1,10-phenanthroline scaffold was found to be essential for the observed reactivity; catalysts based on other common scaffolds, such as 2,2'-bipyridine, were completely inactive under the same conditions. nih.gov The development of direct C-H functionalization methods to install amide groups onto the phenanthroline core facilitates the synthesis of these valuable ligands, making the scaffold more accessible for creating diverse catalytic systems. acs.org

Fundamental Studies on Biomolecular Interactions (excluding clinical trials)

The planar structure of the phenanthroline ring and its ability to coordinate metal ions make it a prime candidate for interacting with biological macromolecules like DNA. Fundamental research in this area seeks to understand the nature of these interactions without focusing on therapeutic outcomes.

Derivatives of 1,10-phenanthroline have been synthesized to study their binding affinity and structural effects on DNA. mdpi.comresearchgate.net For instance, thiosemicarbazone derivatives based on a 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) core have been shown to bind and stabilize human telomeric quadruplex DNA more effectively than double-stranded DNA. mdpi.comresearchgate.net These fundamental interaction studies were conducted using techniques such as FRET-based DNA melting assays, circular dichroism, and viscosity titrations to probe the binding mode and affinity. mdpi.comresearchgate.net

Studies on metal complexes incorporating the 1,10-phenanthroline ligand have provided further insight into biomolecular interactions. Cadmium(II) and Ruthenium(II) complexes with phenanthroline ligands have been investigated to understand their binding mechanisms with DNA, which can include intercalation between the DNA base pairs or binding within the major or minor grooves. nih.govjchemlett.com Spectroscopic analyses of a holmium-phenanthroline complex interacting with DNA suggested a groove-binding mechanism, driven by entropy. researchgate.net These studies are crucial for building a foundational understanding of how these molecules recognize and interact with specific DNA structures.

Metal Ion Homeostasis Perturbation Studies

This compound (PDAM) is a highly preorganized tetradentate ligand that has demonstrated distinctive selectivities for metal ions. nih.govacs.org Its rigid structure, based on the 1,10-phenanthroline framework, influences its coordination properties, making it a subject of significant research, particularly in the separation and sensing of hazardous metals. rsc.orgrsc.orgdntb.gov.uaresearchgate.net

Studies on the complexing properties of PDAM in aqueous solutions have revealed unusual preferences for certain metal ions. nih.gov Unlike typical phenanthroline-based ligands, PDAM exhibits surprisingly low stability constants for small metal ions such as copper(II) and zinc(II). nih.govacs.org This behavior is attributed to the low basicity of the ligand's nitrogen donors (pKa = 0.6) and a structural cavity that best accommodates larger metal ions with an ionic radius of approximately 1.0 Å. nih.govacs.org

The ligand's preference for larger metal ions results in remarkable selectivities. For instance, the stability constant (log K₁) for cadmium(II) is 3.5 log units higher than that for copper(II), a significant and unparalleled difference. nih.govacs.org This high selectivity underscores its potential for sequestering specific hazardous metals. rsc.orgrsc.org Research has confirmed its good extraction capabilities for environmentally significant metals like cadmium, lead, and copper. rsc.orgrsc.orgresearchgate.net Furthermore, PDAM and its derivatives are being extensively investigated as promising extractants for the separation of f-elements, such as lanthanides and actinides, from spent nuclear fuel, highlighting their potential in radioactive waste processing. researchgate.netnih.gov

The stability constants for the formation of 1:1 complexes between this compound and various metal ions have been determined experimentally.

| Metal Ion | Log K₁ |

| Cu(II) | 3.56 |

| Ni(II) | 3.06 |

| Zn(II) | 3.77 |

| Co(II) | 3.8 |

| Mg(II) | 0.1 |

| Ca(II) | 1.94 |

| Ba(II) | 0.7 |

| Table 1: Stability constants (log K₁) for metal ion complexes with this compound in 0.1 M NaClO₄ at 25 °C. nih.govacs.org |

General Mechanisms of Antimicrobial Properties of Phenanthroline Derivatives

The antimicrobial activity of phenanthroline derivatives is a significant area of research, driven by the urgent need for novel therapeutic agents to combat antimicrobial resistance. nih.govchemicalbook.com 1,10-Phenanthroline (phen), the core structure of these derivatives, is a heterocyclic organic compound known to exhibit in vitro antimicrobial activity against a broad spectrum of bacteria. chemicalbook.comeurekaselect.com

The antimicrobial efficacy of phenanthroline compounds can be significantly enhanced through two primary strategies: structural modification of the phenanthroline molecule itself and the formation of metal complexes. nih.goveurekaselect.com The development of metal-based therapies involving phenanthroline derivatives offers a versatile approach to expand structural diversity by varying the central metal ion, its oxidation state, and the inclusion of other ligands, thereby targeting different biochemical pathways in bacteria. nih.goveurekaselect.com For instance, copper(II) and silver(I) complexes of 1,10-phenanthroline-5,6-dione (B1662461) have shown potent bactericidal action against multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov

Several mechanisms have been proposed to explain the antimicrobial action of phenanthroline derivatives:

DNA Damage: A primary mechanism is believed to be the induction of DNA damage. 1,10-Phenanthroline is a well-established DNA-cleaving agent. universiteitleiden.nl Its derivatives can interact with double-stranded DNA, leading to oxidative damage and cleavage, which disrupts essential cellular processes and leads to cell death. nih.govuniversiteitleiden.nl

Enzyme Inhibition: Phenanthroline derivatives can act as inhibitors of crucial bacterial enzymes, particularly metalloenzymes. nih.gov By chelating the metal cofactors essential for the enzyme's catalytic activity, these compounds can effectively shut down vital metabolic pathways.

Disruption of Biofilm Integrity: The ability to chelate metal ions is also key to their anti-biofilm properties. Metal cations are crucial for maintaining the structural integrity of the extracellular DNA in the biofilm matrix. By sequestering these cations, phenanthroline-based chelating agents can destabilize the biofilm, making the embedded bacteria more susceptible to antimicrobial agents. nih.gov